N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a triazole-based carboxamide derivative characterized by:
- A 1,2,3-triazole core substituted with a methyl group at position 5 and a 2-fluorophenyl group at position 1.
- An amide linkage at position 4, connected to a 5-chloro-2-methoxyphenyl substituent.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O2/c1-10-16(21-22-23(10)14-6-4-3-5-12(14)19)17(24)20-13-9-11(18)7-8-15(13)25-2/h3-9H,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAPXYUSCAPSTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound that belongs to the class of 1,2,3-triazoles, which have garnered significant attention due to their diverse biological activities. This article explores the synthesis, biological evaluations, and potential therapeutic applications of this compound based on recent research findings.
Synthesis
The synthesis of this compound typically involves the use of click chemistry techniques, particularly the azide-alkyne cycloaddition reaction. This method allows for the efficient formation of the triazole ring, which is crucial for its biological activity. The synthesis process generally follows these steps:
- Preparation of precursors : Synthesize the appropriate azides and alkynes.
- Cycloaddition reaction : Combine the azide and alkyne under copper(I) catalysis to form the triazole.
- Carboxamide formation : Introduce the carboxamide functionality through acylation reactions.
Anticancer Activity
Recent studies have shown that compounds containing 1,2,3-triazole moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated potent antiproliferative effects against various cancer cell lines.
These compounds primarily exert their anticancer effects through mechanisms such as inhibition of thymidylate synthase and induction of apoptosis in cancer cells.
Antimicrobial Activity
In addition to anticancer properties, triazole-containing compounds have been evaluated for their antimicrobial activities. Some derivatives have shown effective inhibition against common pathogens such as Escherichia coli and Staphylococcus aureus.
This antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell wall synthesis and interfere with metabolic pathways.
Neuroprotective Effects
Emerging research indicates that some triazole derivatives may possess neuroprotective properties. For example, studies have reported that certain analogs can inhibit neuroinflammation and protect neuronal cells from oxidative stress.
Case Studies
A notable case study involved the evaluation of a series of triazole derivatives for their potential as dual-action anticancer and antimicrobial agents. The study highlighted:
- The structure-activity relationship (SAR) indicating that modifications on the phenyl rings significantly influence both anticancer and antimicrobial activities.
- The most potent compounds were those with electron-withdrawing groups on the aromatic rings, enhancing their reactivity and biological efficacy.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Ethyl at Position 5 : Ethyl substitution (3o) enhances metabolic activity compared to methyl, likely due to increased lipophilicity .
- Amino vs. Methyl at Position 5: Amino-substituted analogs exhibit antiproliferative effects, suggesting that electron-donating groups at this position may enhance cytotoxicity .
- Aryl Substituents on the Amide: Bulky or electron-withdrawing groups (e.g., quinolin-2-yl in 3o) improve target engagement in metabolic pathways, while methoxy groups (as in the target compound) may balance solubility and membrane permeability .
Pharmacological Activity Across Analogues
- Wnt/β-Catenin Pathway Modulation: Compounds like 3o and 3p () with 2-fluorophenyl and quinoline substituents show efficacy in glucose/lipid metabolism, implying that the target compound’s 5-chloro-2-methoxyphenyl group may offer similar or enhanced selectivity .
- Anticancer Activity: Amino-substituted triazoles () demonstrate cell-line-specific cytotoxicity, whereas methyl-substituted derivatives (e.g., the target compound) may prioritize metabolic stability over direct antiproliferative effects .
Q & A
Q. What methodologies improve derivative design for enhanced pharmacokinetics?
- Methodological Answer :
- Prodrug synthesis : Introduce ester/amide moieties to enhance solubility (e.g., carboxylate salt formation).
- Lipinski’s rule compliance : Optimize logP (<5), molecular weight (<500 Da) via iterative SAR cycles.
- In silico ADMET prediction : Use SwissADME or ADMET Predictor™ to prioritize candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
